Azido-PEG24-alcohol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Azido-PEG24-alcohol is a chemical compound used in proteomics research. It belongs to the class of polyethylene glycol (PEG) derivatives and contains both an azide group and a terminal hydroxyl group . The hydrophilic PEG spacer enhances its solubility in aqueous media .

Synthesis Analysis

The synthesis of This compound involves the introduction of an azide functional group onto a PEG chain. Specific synthetic methods may vary, but the goal is to create a stable compound with the desired properties. Researchers typically employ click chemistry reactions, such as the reaction between the azide group and alkyne, BCN, or DBCO, resulting in a stable triazole linkage .

Molecular Structure Analysis

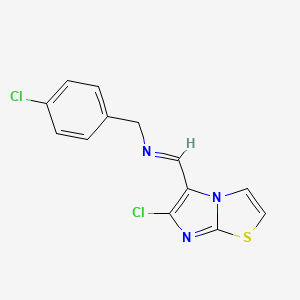

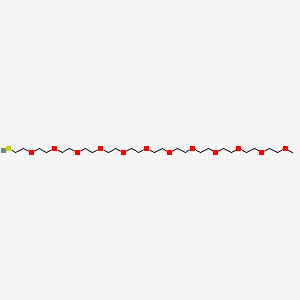

The molecular formula of This compound is C48H97N3O24 , and its molecular weight is approximately 1100.29 g/mol . The structure consists of a PEG chain (24 ethylene glycol units) terminated with an azide group and a hydroxyl group .

Chemical Reactions Analysis

The azide group in This compound participates in click chemistry reactions. Notably, it can react with alkyne, BCN, or DBCO moieties to form stable triazole linkages. These reactions are widely used in bioconjugation, drug delivery, and other applications .

科学的研究の応用

Facile Synthesis and Conjugation Chemistry

Azido-PEG24-alcohol is synthesized through efficient methods, leading to azido-terminated heterobifunctional PEG derivatives. These derivatives, such as Azide-PEG-NH2 and Azide-PEG-COOH, are created via the ring-opening polymerization of ethylene oxide, followed by modification to introduce azido and other functional groups. The azido functionality enables conjugation with alkyne groups through click chemistry, a powerful tool for creating a wide array of PEGylated compounds with potential biomedical applications (Hiki & Kataoka, 2007).

Cell Adhesion, Migration, and Shape Change

This compound has applications in creating dynamic surface coatings to control cell adhesion and migration. By incorporating cell-repellent azido-[polylysine-g-PEG] substrates and adding functional peptides to the culture medium, rapid and spatially controlled cell adhesion can be triggered. This approach facilitates various biological studies and applications, including tissue motility assays and patterned coculturing, demonstrating the material's versatility in biotechnological research (van Dongen et al., 2013).

Site-Specific PEGylation of Proteins

In protein engineering, this compound enables site-specific PEGylation, enhancing protein stability and solubility. By incorporating unnatural amino acids like para-azidophenylalanine into proteins, the azido group serves as a handle for conjugation with alkyne-modified PEG reagents. This method is particularly useful for creating therapeutically relevant PEGylated proteins with improved pharmacokinetics (Deiters et al., 2004).

Enhancing Drug Delivery Systems

This compound is instrumental in developing drug delivery systems, such as lipopolyplexes for siRNA delivery. The azido-functionalized PEGs are used to create folate-receptor-targeted formulations for selective tumor cell killing in vivo. These systems demonstrate the potential of this compound in enhancing the delivery and therapeutic efficacy of anticancer agents, showcasing its application in nanomedicine (Klein et al., 2018).

Bioconjugation and Surface Functionalization

The azido group in this compound facilitates bioconjugation, enabling the functionalization of surfaces and particles for biomedical applications. This property is used to immobilize biomolecules, such as biotin or therapeutic agents, onto various substrates, enhancing their bioavailability and activity. Such applications are critical in the development of biosensors, drug delivery vehicles, and diagnostic tools (Wang et al., 2009).

将来の方向性

Research on Azido-PEG24-alcohol continues to explore its applications in drug delivery, bioconjugation, and materials science. Future studies may focus on optimizing its properties, developing novel derivatives, and expanding its utility in various fields .

: Santa Cruz Biotechnology - this compound : CD Bioparticles - this compound : AxisPharm - Azido-PEG-alcohol

作用機序

Target of Action

Azido-PEG24-alcohol is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of this compound are the E3 ubiquitin ligase and the target protein . These are crucial for forming PROTAC molecules .

Mode of Action

This compound joins two essential ligands, one for an E3 ubiquitin ligase and the other for the target protein . It contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the intracellular ubiquitin-proteasome system . PROTACs exploit this system to selectively degrade target proteins .

Pharmacokinetics

As a peg-based compound, it is expected to have good solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of this compound’s action is the selective degradation of target proteins . This is achieved by leveraging the ubiquitin-proteasome system within cells .

Action Environment

The action environment of this compound is within cells, where it interacts with the ubiquitin-proteasome system

生化学分析

Biochemical Properties

Azido-PEG24-alcohol plays a crucial role in biochemical reactions, particularly in the formation of PROTACs . The azide group (N3) in this compound can react with alkyne, bicyclononyne (BCN), or dibenzocyclooctyne (DBCO) via Click Chemistry to yield a stable triazole linkage .

Cellular Effects

The hydrophilic PEG spacer in this compound increases its solubility in aqueous media This property allows it to interact with various types of cells and cellular processes

Molecular Mechanism

This compound exerts its effects at the molecular level through its ability to form stable triazole linkages . This is achieved via Click Chemistry reactions with molecules containing alkyne, BCN, or DBCO groups . These interactions can lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects.

特性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H97N3O24/c49-51-50-1-3-53-5-7-55-9-11-57-13-15-59-17-19-61-21-23-63-25-27-65-29-31-67-33-35-69-37-39-71-41-43-73-45-47-75-48-46-74-44-42-72-40-38-70-36-34-68-32-30-66-28-26-64-24-22-62-20-18-60-16-14-58-12-10-56-8-6-54-4-2-52/h52H,1-48H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIEVIJUVEXZRTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H97N3O24 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1100.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazol-1-yl)-1-ethanone](/img/structure/B3118656.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-(trifluoromethoxy)aniline](/img/structure/B3118670.png)

![Methyl 3-[5-({[(4-chloroanilino)carbonyl]oxy}methyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B3118671.png)

![N-[2-(2-hydroxy-2-adamantyl)phenyl]cyclopropanecarboxamide](/img/structure/B3118698.png)

![N-methyl-N-[2-(methylamino)ethyl]aniline](/img/structure/B3118700.png)

![methyl 3-[5-[(E)-2-cyano-2-phenylethenyl]furan-2-yl]thiophene-2-carboxylate](/img/structure/B3118719.png)

![N-phenyl-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B3118720.png)